molecular formula C10H18ClNO2 B1487371 2-Aminomethyl-bicyclopropyl-2-carboxylic acid ethyl ester hydrochloride CAS No. 2205384-25-2

2-Aminomethyl-bicyclopropyl-2-carboxylic acid ethyl ester hydrochloride

Cat. No. B1487371
CAS RN: 2205384-25-2
M. Wt: 219.71 g/mol
InChI Key: NKVQANRUQYWFRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminomethyl-bicyclopropyl-2-carboxylic acid ethyl ester hydrochloride (AMEBCE HCl) is an organic compound used in scientific research. It is a bicyclic carboxylic acid ester of 2-amino-methyl-bicyclopropyl and ethyl ester hydrochloride. This compound is used in the synthesis of various compounds and has been studied for its potential applications in biochemistry, physiology, and drug development.

Scientific Research Applications

AMEBCE HCl has been studied for its potential applications in biochemistry and physiology. In biochemistry, the compound has been used to study the mechanisms of enzyme-catalyzed reactions, as well as the interactions between proteins and enzymes. In physiology, the compound has been used to study the effects of drugs on the body, as well as the effects of hormones on the body.

Mechanism of Action

AMEBCE HCl works by binding to the active sites of enzymes and proteins, thereby inhibiting their activity. This inhibition can be used to study the effects of drugs and hormones on the body, as well as the mechanisms of enzyme-catalyzed reactions.
Biochemical and Physiological Effects
AMEBCE HCl has been studied for its effects on biochemical and physiological processes. In biochemical processes, the compound has been shown to inhibit the activity of enzymes and proteins, as well as to modulate the activity of hormones. In physiological processes, the compound has been studied for its effects on the cardiovascular system, the digestive system, and the immune system.

Advantages and Limitations for Lab Experiments

AMEBCE HCl has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize and store. Additionally, the compound is stable and has a low toxicity. However, the compound is not very soluble in water, and it can be difficult to dissolve in organic solvents.

Future Directions

There are a number of potential future directions for research involving AMEBCE HCl. These include further studies on its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further research could be conducted on the synthesis of the compound, as well as on its potential applications in biotechnology and nanotechnology. Finally, further research could be conducted on the safety and toxicity of the compound, as well as its potential for use in medical treatments.

properties

IUPAC Name

ethyl 1-(aminomethyl)-2-cyclopropylcyclopropane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-2-13-9(12)10(6-11)5-8(10)7-3-4-7;/h7-8H,2-6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVQANRUQYWFRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1C2CC2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminomethyl-bicyclopropyl-2-carboxylic acid ethyl ester hydrochloride
Reactant of Route 2
2-Aminomethyl-bicyclopropyl-2-carboxylic acid ethyl ester hydrochloride
Reactant of Route 3
2-Aminomethyl-bicyclopropyl-2-carboxylic acid ethyl ester hydrochloride
Reactant of Route 4
2-Aminomethyl-bicyclopropyl-2-carboxylic acid ethyl ester hydrochloride
Reactant of Route 5
2-Aminomethyl-bicyclopropyl-2-carboxylic acid ethyl ester hydrochloride
Reactant of Route 6
2-Aminomethyl-bicyclopropyl-2-carboxylic acid ethyl ester hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.